REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH2:7]([N:14]1[C:18]2=[N:19][CH:20]=[CH:21][C:22](O)=[C:17]2[CH:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+]>P(Cl)(Cl)(Cl)=O>[CH2:7]([N:14]1[C:18]2=[N:19][CH:20]=[CH:21][C:22]([Cl:2])=[C:17]2[CH:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC=2C1=NC=CC2O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
FILTRATION
|
Details
|
the resultant crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the crystals were recrystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC=2C1=NC=CC2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 57679.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |